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molecular formula C9H10N4S2 B1399508 4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine CAS No. 790706-76-2

4-Methyl-5-(2-(methylthio)pyrimidin-4-yl)thiazol-2-amine

Cat. No. B1399508
M. Wt: 238.3 g/mol
InChI Key: DODMZKOBDCMMOG-UHFFFAOYSA-N
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Patent
US08476268B2

Procedure details

Powdered sodium hydroxide (1.09 g) is added to a solution of N′-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine (2.0 g, prepared as described by S. Wang et al J. Med. Chem. 2004, 47, 1662-1675.) and thiourea (0.57 g) in ethanol (25 ml) and the mixture is heated at reflux for 3 hour with stirring. The reaction mixture is cooled to room temperature and water then methyliodide (0.47 ml) is added. After 1 hour at room temperature the ethanol is removed by evaporation and water is added and the pH is adjusted to 7 with 2N aqueous hydrochloric acid. The title compound is then obtained by filtration. ESI-MS: M+H 239 and M−H 237.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].CN(C)C=[CH:6][C:7]([C:9]1[S:13][C:12]([N:14]=[CH:15]N(C)C)=[N:11][C:10]=1[CH3:19])=O.[NH2:21][C:22]([NH2:24])=[S:23].[CH3:25]I>C(O)C.O>[CH3:6][C:7]1[N:21]=[C:22]([NH2:24])[S:23][C:9]=1[C:10]1[CH:19]=[CH:15][N:14]=[C:12]([S:13][CH3:25])[N:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
CN(C=CC(=O)C1=C(N=C(S1)N=CN(C)C)C)C
Name
Quantity
0.57 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.47 mL
Type
reactant
Smiles
CI
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hour
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After 1 hour at room temperature the ethanol is removed by evaporation and water
Duration
1 h
ADDITION
Type
ADDITION
Details
is added

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C(SC1C1=NC(=NC=C1)SC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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